Compound Description: K-604 is an aqueous-soluble, potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT, also known as SOAT)-1. This compound exhibits a 229-fold selectivity for human ACAT-1 over human ACAT-2 []. K-604 has demonstrated significant improvement in oral absorption and has been selected as a clinical candidate for the potential treatment of diseases involving ACAT-1 overexpression [].
Compound Description: This compound features an acetamide group linked to a complex aromatic system containing a chalcone moiety (3-oxo-3-phenylprop-1-en-1-yl) []. The crystal packing of this compound is characterized by various hydrogen bonding interactions [], indicating its potential for intermolecular interactions.
Compound Description: This compound is recognized for its existence in various solid-state forms and an improved synthesis process has been developed for this compound [].
Compound Description: This series of compounds has been investigated for its anti-influenza A virus activity []. 2D-QSAR, 3D-QSAR, molecular docking, and ADMET prediction studies suggested their potential as influenza therapy candidates [].
Compound Description: This compound serves as an active pharmaceutical ingredient (API). An HPLC method has been developed to determine the purity of this API by quantifying the presence of specific intermediate technological contaminations in its bulk drug form []. Additionally, a study utilizing liquid chromatography and mass spectrometry identified the main metabolite of this API as 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation [].
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist recognized for its improved absorption compared to its Form A counterpart []. This compound has shown potential for the treatment of asthma and chronic obstructive pulmonary disease [].
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor []. This compound represents a significant advancement in the optimization of previous PDE4 inhibitors and is currently undergoing clinical trials [].
Compound Description: This compound is characterized by an intramolecular N—H⋯N hydrogen bond that forms an eight-membered ring within its structure []. The crystal packing is further stabilized by C—H⋯O hydrogen bonds and short Br⋯O interactions [], indicating its propensity for intermolecular interactions.
Compound Description: This series of fourteen compounds exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells [].
Compound Description: This compound exhibits a nearly planar conformation and forms intramolecular hydrogen bonds, contributing to its overall molecular planarity []. It displays structural similarities to N-(4-methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate [].
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist []. This compound has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis [].
Compound Description: This class of compounds has demonstrated inhibitory activity against the human respiratory syncytial virus (RSV) in vitro []. Despite their in vitro efficacy, these compounds require further structural modification and optimization for in vivo anti-RSV activity due to their rapid metabolism [].
Compound Description: Rec 15/3079 acts as a pre- and postsynaptic 5-hydroxytryptamine1A receptor antagonist [, ]. This compound has demonstrated favorable effects on bladder function in animal models without significant central nervous system side effects [, ].
Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring, and its packing is stabilized by intramolecular and intermolecular hydrogen bonds [].
Compound Description: This series of compounds has been studied for its inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) []. These compounds hold potential for the treatment of Alzheimer's disease [].
N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide and N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide
Compound Description: These two compounds are structurally similar, with the primary difference being the position of the methoxy group on the phenyl ring (para in the first compound and meta in the second). Both compounds exhibit interesting structural features, including twisted acetamido groups involved in hydrogen bonding, leading to the formation of helical chains in their crystal structures [, ].
Compound Description: This series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity as potential tyrosine kinase inhibitors [].
Compound Description: S-DABO 618 and DATNO 774 are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have demonstrated activity against human immunodeficiency virus type 1 (HIV-1) []. These compounds have been studied for their structural features and their potential relationship to anti-HIV-1 activity [].
Compound Description: This class of coordination polymers, with varying alkane chain lengths, shows an intriguing correlation between chain length, structure, and luminescence properties. Odd-numbered alkane chains result in strongly luminescent materials with cubane Cu4I4 clusters, while even-numbered chains lead to weaker emissions and unique structural motifs [].
Compound Description: This series of compounds, synthesized from 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracene-1(2)-yl)acetamides and functionalized thiols, were evaluated for their antioxidant and antiplatelet activity []. Results showed that substituents on the anthracedione core influenced their antioxidant properties, with some compounds demonstrating significant radical scavenging activity and potential as antiplatelet agents [].
Compound Description: These compounds were prepared from a series of reactions starting with 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, and their antimicrobial activity was assessed [].
Compound Description: This radiolabeled compound was synthesized and evaluated as a potential positron emission tomography (PET) imaging probe for 5-HT2A receptors [].
Compound Description: This compound is a β-lactam synthesized through the [2 + 2] cycloaddition of a thio-substituted ketene with an imine [].
Compound Description: Compounds 5a-b serve as starting materials for synthesizing various heterocyclic compounds, including thiazolopyrimidines, triazines, and oxadiazepines []. These derivatives were screened for their anti-inflammatory and analgesic properties, with some exhibiting promising COX-2 inhibitory activity [].
Compound Description: Compound 7 emerged as a potent and selective COX-1 inhibitor within a series of thiadiazole-benzothiazole hybrids screened for their COX-1 and 2 inhibitory potential [].
Compound Description: AC-90179 has been identified as a selective serotonin 2A receptor inverse agonist [, ]. This compound shows potential as an antipsychotic agent with a potentially favorable side effect profile compared to traditional antipsychotics [, ].
Compound Description: Compound 4k, a member of a series of 5,6-diaryl-1,2,4-triazine derivatives, demonstrated strong inhibitory activity against the COX-2 enzyme and high selectivity over COX-1 [].
Compound Description: RR11 and MSA14 are potent and selective COX-1 inhibitors designed as fluorescent probes for potential use in ovarian cancer imaging []. Despite their design as COX-1-targeting probes, preliminary in vivo studies revealed a tumor-specific signal not directly linked to COX-1 presence, warranting further investigation [].
Compound Description: This compound, an alkenyl amide, serves as a key starting material in the synthesis of endoperoxides with potential antimalarial activity []. The presence of the alkenyl group allows for further chemical modifications and cyclization reactions to generate the desired endoperoxide structures [].
Compound Description: This class of compounds has demonstrated notable antimicrobial activity, comparable to or exceeding that of traditional antibiotics such as chloramphenicol and amphotericin B []. Their efficacy against various bacterial and fungal strains makes them promising candidates for further development as antimicrobial agents [].
Compound Description: These compounds, including seven new derivatives, were synthesized via the Williamson reaction of chalcones with N-aryl-2-chloroacetamides [].
Compound Description: Compound 6e exhibited significant cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively, surpassing the cytotoxicity of the standard 5-FU []. This result highlights its potential as a lead compound for anticancer drug development.
Compound Description: This compound is characterized by a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom in its phenylsulfonyl group [].
Compound Description: This compound exhibited the highest cytotoxicity against the human glioblastoma U-87 cell line among a series of tested 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives []. This finding underscores its potential as a lead compound for developing new anticancer agents.
Compound Description: Compound 5a, synthesized with a high yield of 91%, was one of several novel compounds designed as potential α-glucosidase inhibitors []. Although it showed lower activity than its 4-phenyl substituted counterpart, this research provides valuable insights into the structure-activity relationship of the triazole scaffold for α-glucosidase inhibition [].
Compound Description: Compound 4m, a benzimidazole derivative with a pyrimidine-thioether moiety, demonstrated the highest fungicidal activity against Botrytis cinerea among a series of synthesized compounds, with an EC50 value of 0.13 μg/mL []. This activity is comparable to or even higher than that of the commercially available fungicide carbendazim. Molecular docking analysis suggests that its mechanism of action involves hydrogen bonding and π-π interactions with the target protein [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.